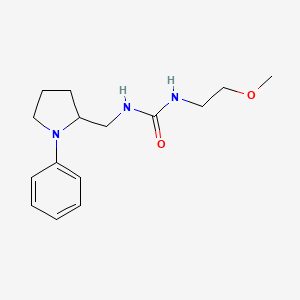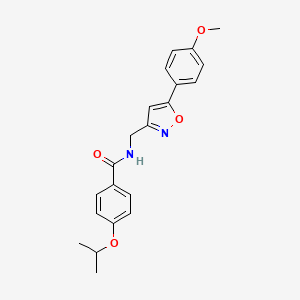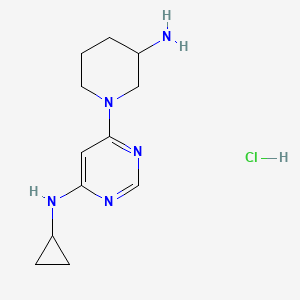
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as MPMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPMU belongs to the class of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Blood Compatibility Mechanisms
Studies have shown that polymers containing methoxyethyl acrylate groups, similar to the methoxyethyl component in the specified compound, exhibit excellent blood compatibility. This is attributed to their unique water structuring at the blood-polymer interface, which is crucial for biomedical applications involving blood-contacting devices. The differentiation in water structure associated with these polymers plays a vital role in their compatibility, suggesting potential research applications of the mentioned compound in developing blood-compatible materials (Tanaka & Mochizuki, 2010).
Urea Derivatives in Drug Design
Urea derivatives are recognized for their unique hydrogen-bonding capabilities, which are leveraged in drug design to modulate biological target interactions. This highlights the importance of compounds like "1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea" in the pharmaceutical industry, where their structure could be exploited to develop new medications with improved selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Agriculture and Slow Release Fertilizers
In agriculture, urea-based compounds serve as slow-release fertilizers, offering a controlled nitrogen release to plants. This mechanism ensures efficient nutrient use and reduces environmental pollution. Research on ureaform, a related urea derivative, reveals insights into how modifications to the urea structure can influence nitrogen release rates and microbial degradation, suggesting potential agricultural applications of the specified compound in creating more efficient fertilizers (Alexander & Helm, 1990).
Environmental and Biochemical Impacts
The biochemical and environmental impacts of urea and its derivatives are also significant areas of study. Urea plays a crucial role in microbial metabolism in aquatic systems, serving as a major nitrogen source for primary producers. This underscores the environmental relevance of urea derivatives, including the potential ecological applications or impacts of the specified compound in aquatic ecosystems (Solomon et al., 2010).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-11-9-16-15(19)17-12-14-8-5-10-18(14)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSKNDPZNRRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole](/img/structure/B2659580.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)
![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide](/img/structure/B2659593.png)


![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)
![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)
![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)